3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a chemical compound with the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzonitrile moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract
Result of Action
Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile. For instance, the compound should be stored at a temperature of 4°C . It is also important to avoid dust formation and contact with skin and eyes . The compound’s action may also be influenced by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
The thiazole ring bears an acidic proton at C-2, making it highly reactive and a significant synthon for the production of a wide range of new chemical compounds .
Cellular Effects
Thiazole derivatives have been shown to have a diverse spectrum of therapeutic potentials, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-aminothiazole with a benzonitrile derivative. One common method includes the use of 2-aminothiazole and 3-bromobenzonitrile under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler analog with similar biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole core that exhibit a range of biological activities.
Thiazole-based drugs: Medications that incorporate thiazole rings, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile is unique due to its specific combination of a thiazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAALAOMOXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202664-32-2 | |
Record name | 3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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